![molecular formula C20H27NO B14401767 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane CAS No. 89614-09-5](/img/structure/B14401767.png)
1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane is a chemical compound with the molecular formula C₂₀H₂₇NO It features a naphthalene moiety linked to an azepane ring via a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane typically involves the following steps:
Formation of the naphthalen-2-yloxy intermediate: This can be achieved through the reaction of naphthalene with an appropriate halogenating agent to form a halonaphthalene, followed by nucleophilic substitution with a suitable alcohol to yield the naphthalen-2-yloxy compound.
Attachment of the butyl chain: The naphthalen-2-yloxy intermediate is then reacted with a butyl halide under basic conditions to form the naphthalen-2-yloxybutane.
Formation of the azepane ring: The final step involves the reaction of the naphthalen-2-yloxybutane with an azepane precursor under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane can undergo various types of chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The azepane ring can be reduced to form piperidine derivatives.
Substitution: The naphthalen-2-yloxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural properties may make it useful in the study of biological systems and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane would depend on its specific application. In general, its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[(Phenyl)oxy]butyl}azepane: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-{4-[(Benzyl)oxy]butyl}azepane: Similar structure but with a benzyl group instead of a naphthalene moiety.
Uniqueness
1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its phenyl and benzyl analogs. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89614-09-5 |
|---|---|
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(4-naphthalen-2-yloxybutyl)azepane |
InChI |
InChI=1S/C20H27NO/c1-2-6-14-21(13-5-1)15-7-8-16-22-20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2 |
InChI-Schlüssel |
PETPVSLABAEWRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CCCCOC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


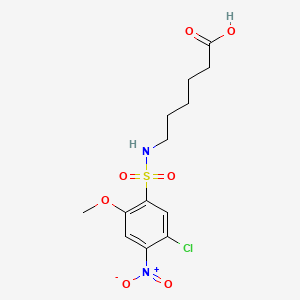

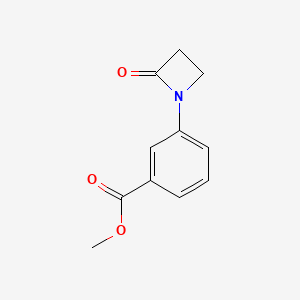


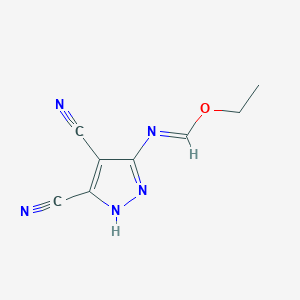
![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
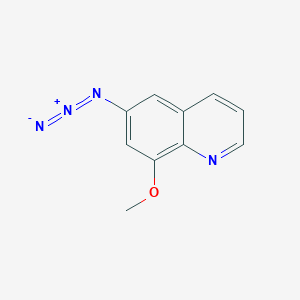
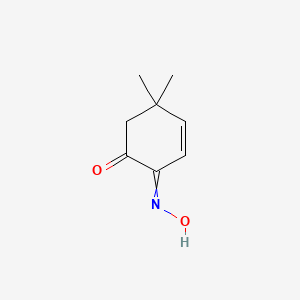
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
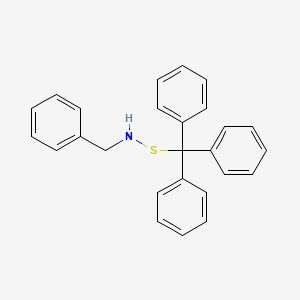
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)
